molecular formula C9H18N4 B073086 Guanacline CAS No. 1463-28-1

Guanacline

Cat. No.: B073086
CAS No.: 1463-28-1
M. Wt: 182.27 g/mol
InChI Key: WQVAYGCXSJMPRT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Guanacline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Biological Activity

Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.

This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .

Key Mechanisms:

  • Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .
  • Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

ParameterValue
Oral Bioavailability 80%
Half-life 17 hours (range: 10-30 hours)
Volume of Distribution 6.3 L/kg
Protein Binding ~70%
Metabolism Primarily via CYP3A4
Elimination 57% via urine

These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:

Study Overview

  • Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .
  • Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .
  • Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .

Case Studies

  • A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .

Properties

CAS No.

1463-28-1

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine

InChI

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12)

InChI Key

WQVAYGCXSJMPRT-UHFFFAOYSA-N

SMILES

CC1=CCN(CC1)CCN=C(N)N

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N

Key on ui other cas no.

1463-28-1
1562-71-6

Related CAS

1562-71-6 (sulfate[1:1])

Synonyms

cyclazenine
guanacline
guanacline sulfate
guanacline sulfate (1:1)
guanacline sulfate (1:1), dihydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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